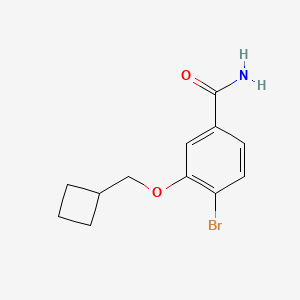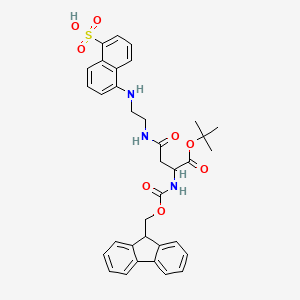
FMoc-Asp(EDANS)-OtBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FMoc-Asp(EDANS)-OtBu is a compound used primarily in the field of peptide synthesis. It is a derivative of aspartic acid, modified with a 9-fluorenylmethoxycarbonyl (FMoc) protecting group, an EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorescent dye, and a tert-butyl ester (OtBu) protecting group. This compound is particularly valuable in fluorescence resonance energy transfer (FRET) studies, where it serves as a donor dye.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FMoc-Asp(EDANS)-OtBu typically involves multiple steps:
Protection of Aspartic Acid: Aspartic acid is first protected at the α-amino group with the FMoc group. This is achieved by reacting aspartic acid with FMoc-Cl in the presence of a base such as sodium carbonate.
Introduction of EDANS: The EDANS dye is then introduced to the side chain carboxyl group of the aspartic acid derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond.
Protection of the Carboxyl Group: Finally, the carboxyl group of the aspartic acid is protected with a tert-butyl ester group. This is typically done using tert-butyl alcohol and a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to ensure high purity suitable for research and industrial applications.
化学反応の分析
Types of Reactions
FMoc-Asp(EDANS)-OtBu undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the FMoc and OtBu protecting groups under specific conditions. FMoc is typically removed using a base like piperidine, while OtBu is removed under acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC and NHS.
Fluorescence Reactions: The EDANS dye can participate in FRET reactions, where it acts as a donor dye, transferring energy to an acceptor dye like DABCYL.
Common Reagents and Conditions
Deprotection: Piperidine for FMoc removal, trifluoroacetic acid (TFA) for OtBu removal.
Coupling: DCC, NHS, and bases like diisopropylethylamine (DIPEA).
Fluorescence: Paired with acceptor dyes in FRET studies.
Major Products
Deprotected Aspartic Acid Derivatives: After removal of protecting groups.
Peptide Conjugates: When coupled with other peptides or amino acids.
Fluorescent Complexes: In FRET studies with acceptor dyes.
科学的研究の応用
FMoc-Asp(EDANS)-OtBu is widely used in various scientific research fields:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: Employed in studying protein-protein interactions, enzyme kinetics, and cellular processes using FRET.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.
作用機序
The primary mechanism by which FMoc-Asp(EDANS)-OtBu exerts its effects is through fluorescence resonance energy transfer (FRET). In FRET, the EDANS dye acts as a donor, transferring energy to an acceptor dye when in close proximity. This process is used to study molecular interactions and distances at the nanoscale level.
Molecular Targets and Pathways
Protein Interactions: Used to study interactions between proteins and other biomolecules.
Enzyme Activity: Monitors changes in enzyme activity through changes in fluorescence.
Cellular Processes: Investigates cellular mechanisms by tracking fluorescent signals.
類似化合物との比較
FMoc-Asp(EDANS)-OtBu is unique due to its combination of protecting groups and fluorescent dye. Similar compounds include:
FMoc-Asp(DABCYL)-OtBu: Uses DABCYL as the acceptor dye in FRET studies.
FMoc-Glu(EDANS)-OtBu: Similar structure but with glutamic acid instead of aspartic acid.
FMoc-Lys(EDANS)-OtBu: Uses lysine as the amino acid backbone.
These compounds share similar applications but differ in their specific amino acid residues and fluorescent properties, making this compound particularly suited for certain types of FRET studies and peptide synthesis applications.
特性
分子式 |
C35H37N3O8S |
|---|---|
分子量 |
659.7 g/mol |
IUPAC名 |
5-[2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C35H37N3O8S/c1-35(2,3)46-33(40)30(38-34(41)45-21-28-24-12-6-4-10-22(24)23-11-5-7-13-25(23)28)20-32(39)37-19-18-36-29-16-8-15-27-26(29)14-9-17-31(27)47(42,43)44/h4-17,28,30,36H,18-21H2,1-3H3,(H,37,39)(H,38,41)(H,42,43,44) |
InChIキー |
GTPCMLIEPSXXBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)


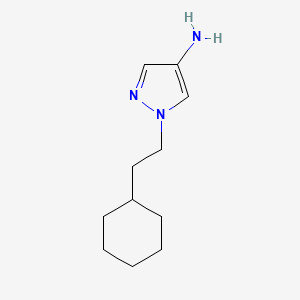

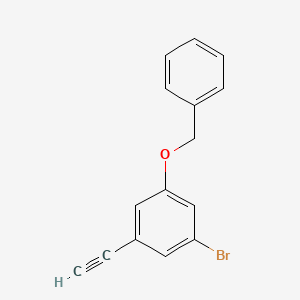

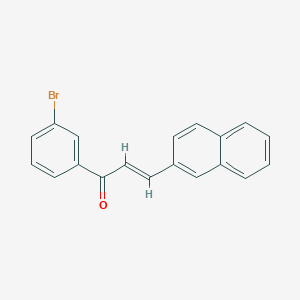

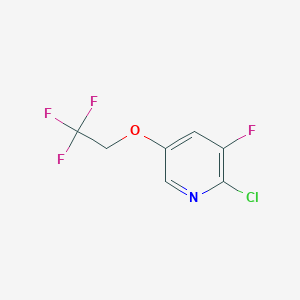
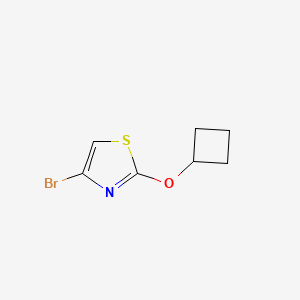
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
